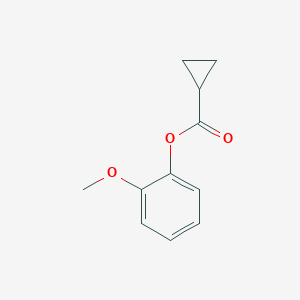

2-Methoxyphenyl cyclopropanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(2-methoxyphenyl) cyclopropanecarboxylate |

InChI |

InChI=1S/C11H12O3/c1-13-9-4-2-3-5-10(9)14-11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |

InChI Key |

QASISOHPPKHXGA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2CC2 |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2CC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methoxyphenyl Cyclopropanecarboxylate

Esterification Approaches to Cyclopropanecarboxylates

Esterification represents a direct and common method for synthesizing the target compound, typically by coupling cyclopropanecarboxylic acid or its derivatives with guaiacol (B22219).

Direct condensation involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The Fischer esterification is a classic example, where the reaction is catalyzed by a strong acid, such as sulfuric acid or tosic acid, and is driven to completion by removing water or using one reactant in excess. masterorganicchemistry.com For the synthesis of 2-methoxyphenyl cyclopropanecarboxylate (B1236923), this would entail reacting cyclopropanecarboxylic acid with guaiacol under acidic conditions. masterorganicchemistry.com

A more versatile and often higher-yielding approach at room temperature is the use of coupling agents to activate the carboxylic acid. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. organic-chemistry.orgmdpi.com This method is known to suppress side reactions and is successful even for sterically hindered substrates. organic-chemistry.org The reaction proceeds by DCC activating the carboxylic acid, which is then attacked by the alcohol.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. Cyclopropanecarbonyl chloride, which can be prepared by treating cyclopropanecarboxylic acid with thionyl chloride, reacts readily with guaiacol, often in the presence of a non-nucleophilic base like pyridine, to yield the desired ester. prepchem.comgoogle.com

Table 1: Comparison of Direct Condensation Methods for Ester Synthesis

| Method | Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Reflux, often with excess alcohol | Inexpensive reagents | Equilibrium reaction, requires harsh conditions |

| Steglich Esterification | Carboxylic Acid + Alcohol | DCC / DMAP | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | High yields, mild conditions, suppresses side products organic-chemistry.org | DCC can be an allergen, produces urea (B33335) byproduct |

| Acid Chloride Method | Acid Chloride + Alcohol | Base (e.g., Pyridine) | Often at low to room temperature | High reactivity, fast reaction | Acid chloride is moisture-sensitive and corrosive |

Transesterification is another viable pathway, involving the conversion of one ester into another. In this context, a simple, readily available ester of cyclopropanecarboxylic acid, such as methyl cyclopropanecarboxylate or ethyl cyclopropanecarboxylate, would be reacted with guaiacol. The reaction is typically catalyzed by an acid or a base. The equilibrium is shifted towards the product by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. While specific literature on the transesterification of guaiacol with a cyclopropanecarboxylate precursor is sparse, the general principles are well-established in organic synthesis.

The choice of catalyst is critical for achieving high efficiency and selectivity in esterification. In Fischer esterification, strong protic acids like sulfuric acid protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

In coupling-agent-based methods, the catalyst plays a more intricate role. For the DCC/DMAP system, DMAP is the true catalyst. It reacts with the activated carboxylic acid intermediate (formed by DCC) to generate a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the O-acylisourea intermediate formed with DCC alone. This catalytic cycle significantly accelerates the esterification, allowing the reaction to proceed under mild conditions and minimizing the formation of the N-acylurea byproduct that can plague DCC couplings. organic-chemistry.org

Cyclopropanation Reactions for the Construction of the Cyclopropane (B1198618) Ring System

An alternative strategy involves forming the three-membered cyclopropane ring as a key step. wikipedia.orgfiveable.me This is typically achieved by reacting an alkene with a carbene or a carbenoid species.

The addition of a carbene to an alkene is a fundamental method for synthesizing cyclopropanes. libretexts.orgopenstax.org Carbenes are neutral, divalent carbon species that are highly reactive and are typically generated in situ. openstax.org Diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, are common precursors for carbenes. wikipedia.orgacsgcipr.org

The synthesis of a cyclopropane ring using a diazo compound can proceed through a 1,3-dipolar cycloaddition with an alkene to form a pyrazoline intermediate. wikipedia.org This intermediate can then eliminate nitrogen gas, either thermally or photochemically, to yield the cyclopropane. wikipedia.org The reaction is often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. libretexts.org For instance, reacting an alkene precursor containing the 2-methoxyphenyl group with a diazoacetate would be a plausible route to a cyclopropanecarboxylate derivative.

The high reactivity of free carbenes can lead to side reactions. Transition metal catalysts are widely used to temper this reactivity by forming metal carbene intermediates (or carbenoids). acsgcipr.orgwikipedia.org These carbenoids are more stable and selective than free carbenes, leading to higher yields and better control in cyclopropanation reactions. acsgcipr.org

A wide array of transition metals, including rhodium, copper, iron, cobalt, and palladium, have been employed to catalyze carbene transfer from diazo compounds. acsgcipr.orgwikipedia.orgacs.org Rhodium(II) complexes, such as dirhodium tetraacetate, are particularly effective catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org

Beyond diazo compounds, the Simmons-Smith reaction and its variants provide a powerful method for cyclopropanation. The classic Simmons-Smith reaction uses a zinc carbenoid, typically (iodomethyl)zinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgopenstax.orgpurdue.edu More recently, transition metal-catalyzed versions have been developed to address limitations such as poor regioselectivity in polyalkenes and low reactivity with electron-deficient olefins. researchgate.netpurdue.edu For example, cobalt-based catalyst systems can mediate cyclopropanation using gem-dihaloalkanes and zinc, offering complementary reactivity to the traditional Simmons-Smith method. purdue.eduresearchgate.netpurdue.edu These methods provide robust and versatile tools for constructing the essential cyclopropane core required for the target molecule. nih.gov

Table 2: Overview of Selected Cyclopropanation Methods

| Method | Carbene/Carbenoid Source | Catalyst | Key Features |

| Diazo Compound Decomposition | Diazoalkanes (e.g., CH₂N₂) | Often uncatalyzed (thermal/photochemical) | Forms pyrazoline intermediate; can have side reactions. wikipedia.org |

| Metal-Catalyzed Carbene Transfer | Diazoacetates | Rh(II), Cu(I), Fe, Co complexes | High efficiency and selectivity; forms metal carbene intermediate. acsgcipr.orgwikipedia.orgacs.org |

| Simmons-Smith Reaction | Diiodomethane + Zn-Cu couple | None (stoichiometric zinc) | Forms a zinc carbenoid; good for simple alkenes. openstax.orgpurdue.edu |

| Catalytic Simmons-Smith Type | Dihaloalkanes + Zn | Cobalt-PDI complexes | Improved regioselectivity and functional group tolerance. researchgate.netpurdue.edu |

Stereoselective and Asymmetric Cyclopropanation Strategies

Controlling the stereochemistry of the newly formed cyclopropane ring is paramount, especially for pharmaceutical applications. Asymmetric catalysis, using chiral catalysts or auxiliaries, is the most common strategy to achieve high enantioselectivity. wikipedia.org

Chiral rhodium(II) catalysts, such as Rh₂(S-DOSP)₄ and its derivatives, are benchmarks in asymmetric cyclopropanation. wikipedia.orgnih.gov Mechanistic studies have shown that the p-methoxyphenyl (PMP) ketone group can act as a powerful stereodirecting group in Rh(II)-catalyzed cyclopropanations of diacceptor diazo compounds, leading to high diastereo- and enantioselectivity. acs.orgnih.gov The PMP-ketone moiety plays a critical role in the stereoinduction process. acs.orgnih.gov

Copper-catalyzed systems also offer robust solutions for stereoselective cyclopropanation. nih.gov The use of chiral ligands, such as bisoxazolines, with copper(I) salts enables highly enantioselective transformations. researchgate.net Furthermore, organocatalytic methods have been developed for the enantioselective cyclopropanation of α,β-unsaturated aldehydes using chiral amines as catalysts, achieving up to 99% ee. capes.gov.br The synthesis of complex cyclopropanes with multiple stereocenters can also be achieved through cascade reactions mediated by phosphine (B1218219) oxides. nih.gov

Introduction of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group can be introduced either by using a starting material that already contains this fragment or by modifying a cyclopropane intermediate. The former approach is generally more direct and efficient.

Synthetic Routes to ortho-Methoxy Phenyl-Substituted Cyclopropane Intermediates

The most direct route to an ortho-methoxy phenyl-substituted cyclopropane, such as 2-methoxyphenyl cyclopropanecarboxylate, involves a cyclopropanation reaction using a precursor already bearing the 2-methoxyphenyl group. One common strategy is the rhodium(II)-catalyzed reaction of an alkene with methyl 2-diazo-2-(2-methoxyphenyl)acetate. nih.gov

Research on a wide range of aryldiazoacetates has provided a guide for selecting the optimal chiral catalyst for such transformations. nih.gov For ortho-substituted aryldiazoacetates, catalysts like Rh₂(S-PTAD)₄ have shown superior performance in achieving high enantioselectivity. nih.gov Alternatively, the reaction could involve an alkene that contains the 2-methoxyphenyl group, such as 2-vinylanisole (B1582427) (2-methoxystyrene), reacting with a diazoacetate like ethyl diazoacetate. Heterogeneous iron catalysts have proven effective in the cyclopropanation of terminal aromatic olefins, a category that includes 2-methoxystyrene. unimi.itunimi.it These methods provide direct access to the desired substituted cyclopropane core, which is a valuable intermediate for further synthetic elaboration.

Strategies for Aromatic Functionalization to Introduce Methoxy (B1213986) Groups

The synthesis of the "2-methoxyphenyl" moiety of the target compound requires the specific introduction of a methoxy group onto an aromatic ring. Modern organic synthesis has moved beyond classical methods towards more efficient and selective transition-metal-catalyzed reactions.

Palladium-catalyzed and nickel-catalyzed cross-coupling reactions are prominent strategies for forming the necessary C-O bond. acs.org

Palladium-Catalyzed Methoxylation : The Buchwald-Hartwig amination has been adapted for etherification, enabling the formation of C-O bonds. mit.edunih.gov This methodology has been refined for the challenging task of methoxylation, which can be hindered by slow reductive elimination steps. acs.org The use of specific ligands, such as bulky, electron-rich phosphines (e.g., XPhos), in combination with a palladium source like Pd(OAc)₂, is crucial for catalyst activity and stability. mit.edunih.gov These reactions can couple a range of aryl halides, including the more economical aryl chlorides, with a methoxide (B1231860) source. lookchem.com The choice of a weak base, such as potassium phosphate (B84403) (K₃PO₄), can be critical when dealing with base-sensitive functional groups. mit.eduresearchgate.net

Nickel-Catalyzed Methoxylation : While less developed than palladium catalysis, nickel-promoted methoxylation presents a promising alternative. acs.orgillinois.edu Research has shown that high-valent organometallic nickel complexes, potentially involving Ni(III) and Ni(IV) species, can facilitate aryl methoxylation. acs.orgillinois.edunih.gov The synthesis and reaction of Ni(III)-dimethoxide species demonstrate that these intermediates can undergo C-O bond formation. acs.orgumsl.edu The addition of an external oxidant can promote the reaction and limit side reactions like β-hydride elimination, suggesting the involvement of a Ni(IV) intermediate. acs.orgillinois.eduillinois.edu This approach offers a pathway that may overcome some of the challenges associated with palladium catalysis. acs.org

| Method | Typical Catalyst System | Substrate | Key Features & Conditions |

|---|---|---|---|

| Palladium-Catalyzed Methoxylation | Pd(OAc)₂ or Pd(dba)₂ with phosphine ligands (e.g., XPhos, biaryl phosphines) mit.edunih.gov | Aryl Halides (Br, Cl) or Sulfonates nih.govlookchem.com | Often requires weak bases (e.g., K₃PO₄, Cs₂CO₃) for substrates with sensitive functional groups. mit.eduresearchgate.net The ligand choice is critical for reaction efficiency. mit.edu |

| Nickel-Catalyzed Methoxylation | Ni(II) precatalysts with specialized ligands (e.g., pyridinophane) acs.orgillinois.eduillinois.edu | Aryl Halides acs.org | May involve high-valent Ni(III)/Ni(IV) intermediates. acs.orgnih.gov The addition of an oxidant can promote the desired C-O bond formation. illinois.eduillinois.edu |

Advanced Synthetic Approaches to this compound and its Analogs

Modern synthetic chemistry offers sophisticated and efficient methods for constructing complex molecules like this compound. These advanced approaches often provide superior selectivity, milder reaction conditions, and higher efficiency compared to traditional methods.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes represent a paradigm of efficiency in synthesis, enabling the construction of complex molecules from simple precursors in a single operation.

Multicomponent Reactions (MCRs) : MCRs are convergent processes where three or more reactants combine in a one-pot reaction to form a product that incorporates structural features from each starting material. taylorandfrancis.com This strategy is prized for its high atom economy and for reducing the number of synthetic steps and purification procedures. taylorandfrancis.com A plausible MCR for synthesizing a cyclopropane structure is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This can involve an organocatalytic cascade where an α,β-unsaturated aldehyde reacts with a bromo-substituted malonate in the presence of a chiral amine catalyst, leading to highly functionalized cyclopropanes with excellent stereoselectivity. organic-chemistry.org

Cascade Reactions : These processes involve two or more sequential transformations that occur in a single pot, where the product of the first reaction becomes the substrate for the subsequent one. nih.gov A notable example is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govbris.ac.uk In this approach, a radical generated from an aliphatic carboxylic acid adds to an electron-deficient alkene. bris.ac.uk The resulting intermediate is then reduced to a carbanion, which undergoes an intramolecular alkylation to form the cyclopropane ring. nih.gov This method is valued for its mild conditions, utilizing visible light and an organic photocatalyst, and its tolerance for a wide array of functional groups. nih.govbris.ac.uk

Photochemical and Electrochemical Synthetic Methods for Ester and Cyclopropane Formation

The use of light and electricity as reagents provides green and powerful alternatives for key bond-forming reactions.

Photochemical Methods : Visible light-mediated synthesis has emerged as a sustainable strategy for constructing cyclopropane rings. researchgate.net These reactions often proceed under mild conditions and can be initiated in several ways. rsc.org One common strategy involves the photochemical generation of a carbene from a precursor, such as a diazo compound or a cyclobutanone, which then reacts with an alkene in a [2+1] cycloaddition. wikipedia.orgcdnsciencepub.comresearchgate.net The use of photosensitizers can promote the desired transformations, and electron-donating groups on the substrates can enhance reaction rates. researchgate.net Continuous-flow photochemical methods have also been developed to improve production efficiency and safety for large-scale synthesis. rsc.org

Electrochemical Methods : Electrosynthesis offers a clean method for forming the ester functional group, avoiding the need for stoichiometric chemical oxidants. acs.orgacs.org Carboxylic esters can be synthesized via the constant current electrolysis of N-alkoxyamides, using a redox catalyst like tetra-n-butylammonium iodide (TBAI) which also serves as the supporting electrolyte. acs.orgacs.org This process is advantageous due to its mild conditions and the generation of nitrogen as the only byproduct. acs.org Another electrochemical approach involves the direct electrolysis of an aqueous solution of a carboxylic acid at a carbon anode to produce the corresponding ester. google.com

| Approach | Reaction Type | Key Reagents/Conditions | Target Moiety |

|---|---|---|---|

| MCR / Cascade | Michael-Initiated Ring Closure (MIRC) rsc.org | α,β-Unsaturated aldehyde, bromomalonate, organocatalyst organic-chemistry.org | Cyclopropane |

| Photochemical | Carbene-Alkene Cycloaddition researchgate.netwikipedia.org | Diazo compound or cyclobutanone, alkene, visible light, photosensitizer cdnsciencepub.comresearchgate.net | Cyclopropane |

| Electrochemical | Anodic Oxidation / C-N Cleavage acs.orggoogle.com | Carboxylic acid or N-alkoxyamide, TBAI, constant current electrolysis acs.orggoogle.com | Ester |

Biocatalytic Pathways for Selective Molecular Transformations

Biocatalysis utilizes the inherent selectivity of enzymes to perform complex chemical transformations under mild, environmentally benign conditions. nih.gov This approach is particularly powerful for creating chiral molecules with high stereopurity.

Biocatalytic Cyclopropanation : Engineered enzymes, particularly heme proteins such as myoglobin (B1173299) and cytochrome P450 variants, have been repurposed to catalyze abiological cyclopropanation reactions. nih.govnih.govresearchgate.net These biocatalysts can mediate the reaction between an alkene and a carbene donor, typically ethyl diazoacetate, to form cyclopropanes with exceptional levels of diastereoselectivity and enantioselectivity (often >98% ee). nih.govnih.gov The reactions are conducted in aqueous media under anaerobic conditions, and whole-cell systems are often employed, simplifying catalyst handling. nih.gov

Biocatalytic Esterification : Lipases are a class of enzymes widely used for the synthesis of esters. mdpi.com They can catalyze the esterification of a carboxylic acid and an alcohol under mild temperature and pressure conditions. nih.gov This "green" alternative to chemical methods reduces the formation of byproducts and is compatible with a wide range of substrates. nih.govmdpi.com Lipases, such as those from Yarrowia lipolytica or Candida rugosa, can be immobilized on solid supports, which allows for easy recovery and reuse of the biocatalyst, a significant advantage for industrial applications. mdpi.comnih.gov

| Transformation | Enzyme Class | Typical Reaction | Key Advantages |

|---|---|---|---|

| Cyclopropane Formation | Heme Proteins (Engineered Myoglobin, Cytochrome P450) nih.govresearchgate.net | Alkene + Diazoacetate → Cyclopropane nih.gov | Extremely high diastereo- and enantioselectivity; mild, aqueous conditions. nih.govnih.gov |

| Ester Formation | Lipases mdpi.com | Carboxylic Acid + Alcohol → Ester + Water nih.gov | Mild conditions, high substrate specificity, catalyst is reusable when immobilized, green process. nih.govnih.gov |

Application of Green Chemistry Principles in this compound Synthesis

Atom Economy and Process Efficiency in Synthetic Route Design

Atom Economy : This fundamental green chemistry metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Reactions with high atom economy minimize waste at the molecular level. wikipedia.org

Addition and MCRs : Cyclopropanation reactions, which are fundamentally addition reactions, and MCRs tend to have excellent atom economy, as most or all of the reactant atoms are found in the product. rsc.orgwikipedia.org

Esterification : The classic Fischer esterification produces water as a stoichiometric byproduct, which lowers its atom economy compared to an ideal reaction. nrochemistry.com However, its environmental impact is still lower than methods using acid chlorides or anhydrides, which generate more hazardous waste. nrochemistry.comorganic-chemistry.org

Process Efficiency : This is a broader measure of a synthesis's sustainability, encompassing not only atom economy but also factors like chemical yield, reaction time, energy consumption, solvent use, and ease of purification. openaccessjournals.compharmafeatures.comgd3services.com Modern synthetic strategies offer significant improvements in process efficiency. pharmasalmanac.comdtu.dk

Flow Chemistry : The transition from batch to continuous flow processing can dramatically improve efficiency. pharmafeatures.com Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved safety, and reduced side reactions. pharmasalmanac.com

Catalysis : The use of catalytic methods, whether metallic, organocatalytic, or biocatalytic, is inherently more efficient than using stoichiometric reagents. Biocatalysis, in particular, often proceeds under ambient conditions in water, drastically reducing energy consumption and the need for volatile organic solvents. nih.govnih.gov

| Synthetic Route Aspect | Green Chemistry Metric | Evaluation |

|---|---|---|

| Fischer Esterification | Atom Economy | Moderate; produces water as a byproduct. nrochemistry.com Avoids harsher reagents like acid chlorides. organic-chemistry.org |

| MCR / Cascade Reactions | Atom Economy & Process Efficiency | High atom economy. taylorandfrancis.com Reduces the number of steps, saving time, solvents, and energy. nih.gov |

| Biocatalytic Cyclopropanation | Process Efficiency & Selectivity | Highly selective, reducing purification needs. nih.govnih.gov Operates under mild, green conditions (aqueous media, ambient temperature). nih.gov |

| Photochemical/Electrochemical Methods | Process Efficiency & Safety | Replaces harsh chemical reagents with light or electricity. rsc.orgacs.org Often proceeds under mild conditions with high selectivity. acs.org |

Sustainable Solvent Selection and Reaction Media Development

The selection of an appropriate solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. ubc.caresearchgate.net The ideal green solvent is non-toxic, non-flammable, readily available, and affordable, with water being a prime example. researchgate.net In the context of synthesizing this compound, moving away from traditional, hazardous organic solvents is a key objective in developing sustainable methodologies.

Guiding Principles for Solvent Selection:

Pharmaceutical companies and chemical organizations have developed solvent selection guides to aid chemists in choosing more sustainable options. ubc.ca These guides typically rank solvents based on a variety of factors including safety, health, and environmental (SHE) impact, as well as industrial and quality constraints. ubc.ca Solvents are often categorized into classes such as "recommended," "substitution advisable," and "banned". ubc.ca For instance, carcinogenic, mutagenic, and reprotoxic (CMR) solvents are generally banned or have restricted use. ubc.ca

Alternative Reaction Media:

The exploration of alternative reaction media is a cornerstone of sustainable synthesis. For cyclopropanation reactions, several greener alternatives to conventional organic solvents have been investigated. thieme-connect.de

Water: As a benign solvent, water is an attractive medium for chemical reactions. researchgate.net Its use in the synthesis of cyclopropane derivatives is an active area of research.

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. researchgate.net Their negligible vapor pressure reduces air pollution.

Solvent-Free Reactions: Conducting reactions without a solvent, where one of the reactants is a liquid, or through techniques like mechanochemistry (grinding solids together), represents the pinnacle of green solvent selection by eliminating the solvent entirely. thieme-connect.deresearchgate.netmdpi.com

Bio-based Solvents and Supercritical Fluids: Solvents derived from biomass and supercritical fluids like CO2 offer significantly lower environmental impacts compared to traditional organic solvents. researchgate.net

A study on the synthesis of methylammonium (B1206745) lead triiodide (MAPbI3) perovskite solar cells demonstrated a methodology for green solvent selection based on EHS considerations from the CHEM-21 solvent guide. researchgate.netrsc.org This approach led to the successful replacement of N,N-dimethylformamide (DMF) with a less hazardous solvent system. researchgate.netrsc.org A similar strategy could be applied to the synthesis of this compound, moving away from potentially hazardous solvents.

Interactive Data Table: Comparison of Conventional and Green Solvents

| Solvent | Category | Key Considerations |

| Dichloromethane (B109758) | Problematic | Commonly used in esterification but has environmental and health concerns. |

| Toluene | Problematic | Often used, but with significant health and environmental drawbacks. |

| Water | Recommended | Non-toxic, non-flammable, and readily available. researchgate.net |

| Ethanol | Recommended | Bio-based, with a favorable safety profile. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | A bio-based ether with better performance than THF in many reactions. rsc.org |

| Cyclohexane | Usable | Can be used, but with some environmental considerations. rsc.org |

| Dimethyl Sulfoxide (DMSO) | Usable | A versatile solvent, but can be difficult to remove and has some toxicity concerns. researchgate.netrsc.org |

Design of Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is paramount for the sustainable synthesis of this compound. The goal is to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and reusable, thereby minimizing waste and energy consumption. capes.gov.br

Heterogeneous Catalysts:

Solid catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. researchgate.net This aligns with the principles of green chemistry by reducing waste. researchgate.net

Metal Oxides and Zeolites: These materials can serve as robust and selective catalysts for various organic transformations. researchgate.net

Supported Catalysts: Active catalytic species can be immobilized on solid supports like silica (B1680970), alumina, or activated carbon. For example, heteropolyacids supported on mesoporous silica have been explored for organic transformations. sust.edu

Nanoparticle Catalysts: Nanomaterials can exhibit high catalytic activity and selectivity due to their large surface area-to-volume ratio. capes.gov.br

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly approach to catalysis, operating under mild conditions of temperature and pressure in aqueous media. researchgate.net

Lipases: These enzymes are commonly used for the synthesis of esters. rsc.org A study on the synthesis of esters from furfuryl alcohol demonstrated the use of immobilized lipase (B570770) from Aspergillus oryzae in a continuous flow system, achieving high conversion and selectivity. rsc.org This biocatalyst was also recyclable for at least 10 cycles. rsc.org

Engineered Enzymes: Through protein engineering, enzymes can be tailored to catalyze specific reactions with high efficiency and stereoselectivity, as demonstrated in the synthesis of cyclopropylphosphonate esters using myoglobin-based biocatalysts. researchgate.net

Photocatalysis:

Visible light-mediated cyclopropanation has emerged as a sustainable strategy for constructing cyclopropane rings. researchgate.net This method often utilizes photocatalysts that can be activated by light to promote the desired reaction, sometimes involving the generation of carbene precursors from diazo compounds. researchgate.net A solvent-free, solid-state photodenitrogenation of crystalline 1-pyrazolines has been shown to be a green method for synthesizing densely functionalized cyclopropanes. nih.gov

Homogeneous Catalysts in Green Solvents:

While heterogeneous catalysts are often preferred for their ease of separation, homogeneous catalysts that are soluble in green solvents like water or alcohols and can be recovered and reused also represent a sustainable approach. researchgate.net Examples include metal triflates and certain acidic organocatalysts. researchgate.net

Interactive Data Table: Overview of Environmentally Benign Catalytic Systems

| Catalyst Type | Examples | Advantages for Esterification/Cyclopropanation |

| Heterogeneous | Zeolites, Supported Metal Oxides, Heteropolyacids researchgate.netsust.edu | Ease of separation and recyclability, thermal stability. researchgate.net |

| Biocatalysts | Immobilized Lipases, Engineered Myoglobins researchgate.netrsc.org | High selectivity, mild reaction conditions, use of aqueous media. researchgate.net |

| Photocatalysts | Ruthenium or Iridium complexes | Use of light as a renewable energy source, high stereoselectivity. |

| Homogeneous (in Green Solvents) | Metal triflates, Acidic Organocatalysts researchgate.net | High activity and selectivity, potential for recycling. researchgate.net |

Mechanistic Investigations of 2 Methoxyphenyl Cyclopropanecarboxylate Reactivity

Ring-Opening Reactions of the Cyclopropane (B1198618) System in 2-Methoxyphenyl Cyclopropanecarboxylate (B1236923)

The high ring strain of the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, makes it susceptible to ring-opening reactions. nih.gov This inherent reactivity is a driving force for various transformations. nih.gov

Nucleophilic Ring-Opening Pathways and Reaction Selectivity

Cyclopropanes bearing an electron-accepting group, such as an ester, can act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. nih.gov The presence of a donor group at the second carbon can further polarize the C1-C2 bond, enhancing reactivity towards nucleophiles and directing the attack to the C2 position. nih.gov The selectivity of these reactions is often governed by the formation of the most stable intermediate. For instance, in reactions involving donor-acceptor cyclopropanes, the nucleophile's attack is directed to a specific carbon, leading to either C1-C2 or C2-C3 bond cleavage depending on the substituents. nih.govthieme-connect.com The stereoselectivity of these reactions is a key feature, often proceeding with clean inversion of configuration at the reaction center, making them valuable for synthesizing enantiomerically pure compounds. thieme-connect.comacs.org

The rate of nucleophilic ring-opening can be influenced by the nature of the nucleophile and the substituents on the cyclopropane ring. For example, thiophenolates have been shown to react with electrophilic cyclopropanes, and the reaction rates can be quantified using second-order rate constants. nih.gov The presence of an aryl group at the C2 position can accelerate the reaction compared to unsubstituted analogues. nih.gov

Electrophilic Ring-Opening Mechanisms and Intermediates

Electrophilic additions to cyclopropanes can proceed through various mechanisms, including concerted, stepwise, and radical pathways. purechemistry.org In the stepwise pathway, an initial electrophilic attack leads to the formation of a carbocation intermediate. purechemistry.org The subsequent attack of a nucleophile results in the ring-opened product. The regiochemistry of this addition is often governed by Markovnikov's rule, with the electrophile adding to the less substituted carbon and the nucleophile to the more substituted one, which can stabilize the positive charge. dalalinstitute.com

The stability of the carbocation intermediate is a crucial factor in these reactions. purechemistry.org For instance, in the presence of a Brønsted acid like triflic acid, the non-benzyl C-C bond of an aryl cyclopropane can be protonated, leading to a polarized benzylic carbon that is then attacked by a nucleophile. nih.gov The presence of an electron-donating group, such as the methoxy (B1213986) group in 2-methoxyphenyl cyclopropanecarboxylate, can influence the stability of such intermediates.

Transition metals can also facilitate the electrophilic activation of cyclopropanes. wikipedia.org Oxidative addition of a metal into a C-C bond of the cyclopropane ring forms a metallacyclobutane intermediate, which can then undergo further reactions. wikipedia.org

Radical-Mediated Ring Transformations and Associated Pathways

Radical reactions offer a versatile approach to cyclopropane ring-opening due to their mild conditions and high reactivity. nih.gov These reactions typically involve the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to form a more stable homoallylic radical. nih.govucl.ac.ukacs.org The rate of this rearrangement is often used as a "radical clock" to probe the kinetics of other radical reactions. acs.orgresearchgate.net

The process can be initiated by the addition of a radical species to the cyclopropane ring or by the abstraction of an atom from a substituent on the ring. nih.gov For instance, a trifluoromethyl radical can add to a methylenecyclopropane (B1220202) to generate a benzyl (B1604629) radical intermediate, which then undergoes ring-opening. nih.gov Similarly, a phenylselenyl radical can initiate a sequence of radical addition, ring-opening, and subsequent cyclization. nih.gov

The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring, with cleavage often occurring to form the most stable radical intermediate. ucl.ac.uk For example, in the reductive ring-opening of cyclopropyl (B3062369) ketones, the cleavage of the more substituted bond is favored, leading to the thermodynamically controlled product. ucl.ac.uk

Ester Cleavage and Formation Mechanisms

The ester group in this compound is another reactive site, susceptible to cleavage and derivatization through various mechanisms.

Hydrolytic Pathways of the Ester Linkage

Ester hydrolysis can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen of the ester. youtube.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. youtube.com Following proton transfers, the alcohol moiety is eliminated, and deprotonation of the newly formed carbonyl group yields the carboxylic acid. youtube.com The presence of an electron-donating group like the p-methoxyphenyl group can stabilize the carbocation-like transition state, potentially affecting the rate of hydrolysis. doubtnut.com

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, which then collapses to release the alkoxide and form the carboxylic acid. The alkoxide subsequently deprotonates the carboxylic acid to form the carboxylate salt and the alcohol. libretexts.org

Interestingly, esters of cyclopropanecarboxylic acid have been found to exhibit enhanced stability towards both acid- and base-catalyzed hydrolysis compared to other esters like valacyclovir (B1662844). nih.govresearchgate.net This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group. nih.govresearchgate.net

The following table summarizes the relative stability of a cyclopropane analogue compared to valacyclovir under specific hydrolytic conditions.

| Compound | pH | Temperature (°C) | Half-life (h) |

| Valacyclovir | 6 | 40 | 69.7 nih.gov |

| Cyclopropane Analogue | 6 | 40 | >300 nih.gov |

Transamidation and Other Ester Derivatization Mechanisms

Transamidation is a process where the alkoxy group of an ester is replaced by an amino group to form an amide. This reaction typically requires a catalyst to activate the ester. nsf.govnih.gov Various catalytic systems, including those based on transition metals and organocatalysts, have been developed for this purpose. nsf.govmdpi.comorganic-chemistry.org

The mechanism often involves the activation of the ester, for example, through a preliminary transesterification with an alcohol additive to form a more reactive ester intermediate. mdpi.com Alternatively, metal catalysts can facilitate the reaction through various pathways, including oxidative addition and reductive elimination cycles. mdpi.com

Besides transamidation, the ester group can undergo other derivatization reactions. Carboxylic acid groups, which can be obtained from the hydrolysis of the ester, are often derivatized prior to analysis, with amidation being a common method. nih.gov

Reactivity of the Methoxy-Substituted Phenyl Group

The reactivity of the aromatic portion of this compound is governed by the electronic interplay between the methoxy group (-OCH₃) and the cyclopropanecarboxylate group attached to the benzene (B151609) ring. These substituents influence the electron density distribution within the ring, thereby dictating its susceptibility and regioselectivity towards various chemical transformations.

The benzene ring in this compound is subject to the competing electronic effects of its two substituents. The methoxy group is a potent activating group that donates electron density to the aromatic system primarily through a resonance effect, while also exerting a weaker, electron-withdrawing inductive effect. stackexchange.comlibretexts.org This net electron donation increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than unsubstituted benzene. libretexts.orgorganicchemistrytutor.com The resonance effect of the methoxy group preferentially increases electron density at the positions ortho and para to it, making it a strong ortho, para-director. libretexts.orgyoutube.commasterorganicchemistry.com

Conversely, the ester group (cyclopropanecarboxylate) is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack. studymind.co.ukvanderbilt.edu Carbonyl-containing substituents are typically meta-directors because they destabilize the cationic intermediate (arenium ion) formed during ortho and para attack. masterorganicchemistry.comvanderbilt.eduyoutube.com

In this compound, the powerful activating and directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the ester. youtube.com Therefore, electrophilic substitution is directed to the positions that are ortho and para to the methoxy group.

The potential sites for substitution are:

Position 4 (para to -OCH₃): This position is electronically activated by the methoxy group and is sterically accessible.

Position 6 (ortho to -OCH₃): This position is also electronically activated but is sterically hindered by the adjacent, bulky cyclopropanecarboxylate group.

Position 3 (meta to -OCH₃): This position is electronically deactivated relative to the ortho and para positions.

Position 5 (meta to -OCH₃): This position is also electronically deactivated.

Consequently, electrophilic aromatic substitution on this compound is expected to yield the 4-substituted product as the major isomer, with the 6-substituted product as a minor isomer. The meta products are generally not formed in significant amounts. masterorganicchemistry.com

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Influence | Governing Factor |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C2 | Strongly Activating | Ortho, Para | Resonance (Electron Donation) organicchemistrytutor.comlibretexts.org |

| Cyclopropanecarboxylate (-COOR) | C1 | Deactivating | Meta | Resonance & Induction (Electron Withdrawal) masterorganicchemistry.comvanderbilt.edu |

The electron-rich nature of the methoxy-substituted phenyl ring makes it susceptible to both oxidation and reduction under specific conditions.

Reduction: The most characteristic reduction of this system is the Birch reduction, which involves treatment with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgpearson.com This reaction reduces aromatic rings to 1,4-cyclohexadienes without reducing the ester functionality. wikipedia.org For anisole (B1667542) (methoxybenzene), the reaction is highly regioselective, yielding 1-methoxy-1,4-cyclohexadiene. organicchemistrytutor.com The mechanism involves the formation of a radical anion, which is protonated preferentially at the ortho position relative to the methoxy group. ic.ac.ukstackexchange.com A second electron transfer and protonation complete the reduction. wikipedia.org By analogy, the Birch reduction of this compound is predicted to reduce the aromatic ring to the corresponding methoxy-substituted cyclohexadiene derivative.

Oxidation: One-electron oxidation of methoxyphenyl derivatives can be achieved using chemical or electrochemical methods. Studies on the analogous compound 1-(4-methoxyphenyl)cyclopropanecarboxylic acid have shown that oxidation generates a radical cation. acs.orgnih.gov The stability and subsequent reaction pathways of this intermediate are influenced by factors like pH. nih.govacs.org For instance, in basic solutions, the radical cation of 1-(4-methoxyphenyl)cyclopropanecarboxylate can undergo hydroxide-induced opening of the cyclopropane ring. nih.govacs.org At higher pH, this ring-opening pathway can compete with decarboxylation. nih.gov While the specific pathways for the 2-methoxy isomer may differ slightly, the formation of a radical cation intermediate upon oxidation is a key mechanistic feature. The methyl esters of these acids were found to be significantly less reactive towards oxidation, indicating the role of the free carboxylic acid in the reaction pathway. acs.org

The methoxy group plays a critical role in modulating electron transfer processes involving the aromatic ring. It possesses a dual electronic nature: it is electron-withdrawing through the sigma bond network (inductive effect) but is strongly electron-donating through its lone pair electrons into the pi system (resonance effect). stackexchange.comlibretexts.org In interactions with the π-system of the aromatic ring, the resonance effect is dominant. libretexts.org

This strong electron-donating resonance effect increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the benzene ring, making the molecule easier to oxidize (i.e., lose an electron). This facilitates the formation of a radical cation upon one-electron oxidation. acs.orgnih.gov The methoxy group stabilizes the resulting positive charge on the aromatic ring through delocalization, which can be represented by resonance structures. organicchemistrytutor.com

Conversely, the electron-donating nature of the methoxy group would destabilize a radical anion formed upon one-electron reduction. This is because it would introduce electron-electron repulsion. In the context of the Birch reduction, the initial electron transfer forms a radical anion where the electron density is highest at the ortho and para positions, but the subsequent protonation step dictates the final product structure. organicchemistrytutor.comic.ac.uk The presence of the methoxy group has been shown to significantly impact the spin-state and redox properties in metal complexes, further highlighting its profound electronic influence. acs.org

Stereochemical Aspects of this compound Transformations

The three-membered ring of the cyclopropane moiety is a rigid structure that introduces significant stereochemical considerations into the synthesis and reactions of this compound.

The synthesis of substituted cyclopropanes, including the precursor to this compound, often involves the reaction of an alkene with a carbene or carbene equivalent. The diastereoselectivity of these reactions—the preferential formation of one diastereomer over another—is a crucial aspect.

Methods like the Simmons-Smith reaction or metal-catalyzed cyclopropanations using diazo compounds are common. nih.govnih.gov The diastereoselectivity is often dictated by the steric and electronic properties of the substituents on the alkene precursor. For example, in the directed cyclopropanation of alkenyl cyclopropyl carbinols, a hydroxyl group can direct the incoming reagent to one face of the double bond, resulting in high diastereoselectivity. nih.gov This directing effect was also observed for ester and ether functional groups. nih.gov

In other systems, such as those using electrolysis to generate electrophilic intermediates for cyclopropanation, high diastereoselectivity has been reported. nih.govnih.gov Interestingly, research has shown that in some electrochemical cyclopropanations, replacing a nitrile group with an ester on the pronucleophile can lead to a decrease in the observed diastereoselectivity. nih.gov

| Reaction Type | Key Reagents/Catalyst | Substrate Features | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Directed Simmons-Smith | Et₂Zn, CH₂I₂ | Alkenyl cyclopropyl carbinol | >20:1 | nih.gov |

| Electrochemical | Thianthrene, Electrolysis | Alkene + Nitrile pronucleophile | High d.r. | nih.govnih.gov |

| Corey-Chaykovsky | Sulfur Ylide | α,β-unsaturated carbonyl | Generally gives trans-cyclopropane | organic-chemistry.org |

| Copper-Catalyzed | Cu Catalyst, NHC Ligand | 1,3-disubstituted cyclopropenes | 7.1:1 to >20:1 | acs.org |

Creating enantiomerically pure or enriched cyclopropanes is a significant challenge in organic synthesis. This is typically achieved using chiral catalysts, chiral auxiliaries, or biocatalysis.

Enantioselective Synthesis:

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed to catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile. rochester.edu This method can produce nitrile-substituted cyclopropanes with excellent enantiomeric excess (up to 99.9% ee), which can then be chemically converted to other functionalized chiral cyclopropanes like acids or esters. rochester.edu

Chiral Catalysts: Chiral transition metal complexes, such as those based on ruthenium-porphyrins, have been used to catalyze cyclopropanations, although sometimes with only moderate enantioselectivity. rochester.edu Copper-catalyzed carbometalation of cyclopropenes is another established method for producing stereodefined cyclopropanes, which can be performed enantioselectively. researchgate.net

Chiral Auxiliaries: Asymmetric synthesis can be achieved by reacting a prochiral substrate with a chiral reagent. For example, the reaction of 2-methoxyfuran (B1219529) with a chiral 2-sulfinylacrylonitrile provides a route to asymmetrically synthesized cyclopropanes. researchgate.net

Reactions of Chiral Cyclopropanes: Once formed, chiral cyclopropanes can serve as valuable building blocks. For instance, chiral labeled cyclopropanes have been synthesized from resolved trans-1,2-bis(methoxycarbonyl)cyclopropanes. lookchem.com The process involved reduction of the chiral diester to a dialdehyde, followed by decarbonylation to yield the chiral cyclopropane, demonstrating that the chirality can be maintained through subsequent transformations. lookchem.com The configurational stability of intermediates like cyclopropyl-metals allows for their functionalization with retention of configuration, enabling the synthesis of complex, polysubstituted chiral cyclopropanes. researchgate.net

Configurational Stability and Isomerization Processes in Strained Rings

The three-membered ring of cyclopropane is characterized by significant ring strain, a composite of angle strain due to the compressed C-C-C bond angles of 60° (a substantial deviation from the ideal 109.5° for sp³ hybridized carbons) and torsional strain arising from the eclipsing of hydrogen atoms on adjacent carbons. researchgate.netacs.org This inherent strain energy, calculated to be approximately 27.6 kcal/mol for the parent cyclopropane, renders the ring susceptible to opening and rearrangement reactions, processes that can relieve this energetic instability. acs.orgacs.org In substituted cyclopropanes, such as this compound, the nature and position of the substituents can profoundly influence the stability of the ring and the pathways available for isomerization.

The configurational stability of substituted cyclopropanes is a critical factor in their synthesis and reactivity, with cis-trans isomerization being a key process. This isomerization typically proceeds through a homolytic cleavage of a C-C bond to form a transient 1,3-biradical intermediate. beilstein-journals.org The facility of this bond cleavage and the subsequent rotation around the remaining single bonds, which allows for the interconversion of stereoisomers, is influenced by the ability of the substituents to stabilize the radical centers of this intermediate.

Research Findings on Isomerization in Substituted Cyclopropanes

One pertinent study investigated the kinetics of isomerization for compounds including 1,2-di-(p-methoxyphenyl)-1,2-diphenylcyclopropane. rsc.org The presence of the electron-donating para-methoxyphenyl groups, analogous to the ortho-methoxy group in this compound, was found to influence the stability of the 1,3-biradical intermediate. The methoxy group can stabilize the adjacent radical center through resonance, thereby lowering the activation energy required for the C-C bond cleavage and subsequent isomerization.

The thermal isomerization from a cis to a more thermodynamically stable trans isomer is a common process for substituted cyclopropanes. The driving force for this is the relief of steric strain, which is generally higher in the cis isomer where bulky substituents are on the same face of the ring. Computational studies on related systems have elucidated the energetic landscape of these isomerization processes, predicting the structures of transition states and the relative stabilities of the ground state isomers. researchtrends.netsharcnet.ca These studies support a rotational mechanism via a zwitterionic or biradical transition state, the stability of which is sensitive to substituent effects and solvent polarity. researchtrends.netlongdom.org

The table below presents the Arrhenius kinetic parameters for the thermal cis-trans isomerization of a closely related compound, 1,2-di-(p-methoxyphenyl)-1,2-diphenylcyclopropane, which serves as an illustrative example of the energetic demands of such processes.

| Compound | Isomerization | Ea (kcal/mol) | log A (s⁻¹) | Temperature (°C) |

| 1,2-di-(p-methoxyphenyl)-1,2-diphenylcyclopropane | cis → trans | 32.1 ± 0.4 | 13.0 ± 0.2 | 180.5 |

This data is for a related compound and is presented to illustrate the typical energetic parameters for cis-trans isomerization in substituted phenyl cyclopropanes. rsc.org

The activation energy (Ea) reflects the energy barrier that must be overcome for the isomerization to occur, while the pre-exponential factor (A) relates to the frequency of collisions with the correct orientation for reaction. The values in the table indicate a significant energy barrier to isomerization, highlighting the configurational stability of such cyclopropane derivatives at moderate temperatures. However, at elevated temperatures, the rate of isomerization becomes significant. nih.gov

Further mechanistic considerations include the possibility of alternative rearrangement pathways, such as those involving vinylcyclopropane-to-cyclopentene rearrangements or Cope rearrangements if appropriate unsaturation is present. researchtrends.net However, for a saturated cyclopropane ester like this compound, the primary thermal isomerization pathway is expected to be the cis-trans interconversion via a 1,3-biradical intermediate. beilstein-journals.org

Advanced Spectroscopic Characterization and Elucidation of 2 Methoxyphenyl Cyclopropanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Methoxyphenyl cyclopropanecarboxylate (B1236923) by mapping the chemical environments of its constituent hydrogen and carbon atoms.

One-Dimensional NMR Techniques (¹H, ¹³C) for Core Structure Elucidation

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural determination of 2-Methoxyphenyl cyclopropanecarboxylate. researchgate.net These methods provide information on the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the 2-methoxyphenyl group and the cyclopropane (B1198618) ring. The aromatic protons of the 2-methoxyphenyl group typically appear as a complex multiplet pattern in the downfield region of the spectrum. The methoxy (B1213986) group protons (O-CH₃) exhibit a sharp singlet, while the protons on the cyclopropane ring give rise to distinct multiplets in the upfield region due to their unique chemical and magnetic environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 110 - 130 |

| Methoxy (O-CH₃) | ~3.8 | ~55 |

| Cyclopropane CH | 1.5 - 2.0 | 15 - 25 |

| Cyclopropane CH₂ | 0.8 - 1.2 | 10 - 15 |

| Carbonyl (C=O) | - | ~170 |

Note: These are generalized predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms within the this compound molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring and within the cyclopropane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is essential for assigning the proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). wikipedia.org HMBC is particularly useful for connecting different fragments of the molecule. For instance, it can show a correlation between the carbonyl carbon and the protons on both the cyclopropane ring and the 2-methoxyphenyl group, thus confirming the ester linkage. It can also link the methoxy protons to the corresponding carbon on the aromatic ring. youtube.comresearchgate.net

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

While specific dynamic NMR studies on this compound are not widely reported, this technique could provide valuable information about the molecule's conformational flexibility. For instance, variable temperature NMR experiments could potentially reveal information about the rotational barrier around the C-O bond of the ester group or the C-O bond of the methoxy group. Such studies would offer insights into the preferred spatial arrangement of the different parts of the molecule and any dynamic processes occurring at different temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and analyze the bonding characteristics within this compound.

Infrared Spectroscopy for Characteristic Vibrations of Ester and Cyclopropane Moieties

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups in this compound.

Ester Group: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. Additionally, C-O stretching vibrations of the ester linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Cyclopropane Ring: The C-H stretching vibrations of the cyclopropane ring are typically observed at higher frequencies (around 3000-3100 cm⁻¹) than those of alkanes. The ring itself has characteristic "breathing" and deformation modes, though these can be complex and appear in the fingerprint region.

2-Methoxyphenyl Group: The aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is also expected in the fingerprint region. semanticscholar.org

Interactive Data Table: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1720 - 1740 |

| Ester | C-O Stretch | 1000 - 1300 |

| Cyclopropane | C-H Stretch | 3000 - 3100 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Methoxy | C-O Stretch | ~1250 and ~1030 (asymmetric and symmetric) |

Raman Spectroscopy for Molecular Symmetries and Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric breathing mode of the aromatic ring and certain vibrations of the cyclopropane ring. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which helps to confirm its molecular formula. The molecular formula is C11H12O3, and its theoretical exact mass can be calculated. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity.

Interactive Data Table: Theoretical vs. Experimental Exact Mass

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Theoretical Exact Mass | 192.0786 u |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺ |

| Theoretical m/z for [M+H]⁺ | 193.0859 u |

| Theoretical m/z for [M+Na]⁺ | 215.0680 u |

This table allows for a direct comparison between the calculated theoretical mass and the results obtained from an HRMS experiment.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion. By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The expected fragmentation pathways would involve the cleavage of the ester bond and fragmentation of the aromatic and cyclopropyl (B3062369) moieties.

Key fragmentation pathways for esters often involve the loss of the alkoxy group or rearrangements like the McLafferty rearrangement. libretexts.orgyoutube.com The presence of the methoxyphenyl group would likely lead to characteristic fragments. For instance, the fragmentation of methoxyphenyl compounds often involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The cyclopropyl group can also undergo characteristic ring-opening fragmentations.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 193.0859)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 193.0859 | 123.0441 | C₄H₄O | Guaiacol (B22219) |

| 193.0859 | 69.0335 | C₇H₈O₂ | Cyclopropanecarbonyl cation |

| 123.0441 | 108.0206 | CH₃• | Protonated dihydroxybenzene radical cation |

This table provides a predictive overview of the fragmentation patterns that would confirm the structure of the title compound.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before their detection by a mass spectrometer. nih.gov This technique is invaluable for assessing the purity of a sample of this compound. By monitoring the elution profile at the specific m/z of the target compound, the presence of impurities can be detected, even those that are isomeric. nih.govtofwerk.com The retention time from the liquid chromatography provides an additional layer of identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| **β (°) ** | 95.5 |

| **Volume (ų) ** | 1035 |

| Z | 4 |

This table illustrates the type of data that would be obtained from a successful SCXRD experiment.

Co-crystallization is a technique where a compound of interest is crystallized with a second molecule, known as a co-former, to form a new crystalline solid with potentially different physical properties. ijpsr.comnih.gov This can be particularly useful if the target compound itself does not readily form high-quality crystals. researchgate.net The interactions that hold the co-crystal together are non-covalent, such as hydrogen bonds, π-π stacking, and van der Waals forces. wikipedia.org

An analysis of the crystal structure of this compound, or a co-crystal thereof, would reveal the nature of the supramolecular interactions. nih.govrsc.orgnih.gov The methoxy group and the carbonyl group of the ester can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking or C-H···π interactions. Understanding these interactions is crucial for crystal engineering and for explaining the solid-state properties of the material.

Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy serves as a powerful tool for investigating the electronic structure of molecules by probing the transitions between different electronic energy levels. In the context of this compound, techniques such as Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy provide valuable insights into the nature of its chromophores, the extent of electronic conjugation, and its stereochemical properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The primary chromophore in this compound is the methoxy-substituted benzene (B151609) ring. The ester group, while contributing to the electronic environment, is a weaker chromophore in itself.

The electronic spectrum of this compound is expected to be dominated by the transitions within the aromatic ring. The methoxy group, being an electron-donating group, influences the energy of the π-orbitals of the benzene ring, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The main electronic transitions observed for such aromatic systems are the π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

In aromatic compounds, two main π → π* transitions are typically observed:

E2-band: A strong absorption band usually occurring at shorter wavelengths (around 200-230 nm).

B-band: A weaker, more structured absorption band at longer wavelengths (around 260-280 nm), which is characteristic of the benzene ring.

The cyclopropyl group, while primarily consisting of σ-bonds, can exhibit some degree of conjugation with the adjacent π-system of the aromatic ring. This interaction can further influence the position and intensity of the absorption maxima. The specific substitution pattern (ortho-methoxy) also plays a role in determining the precise electronic transitions due to steric and electronic effects that influence the conformation and the extent of conjugation.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)

| Expected Transition | Approximate λmax (nm) | **Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** | Chromophore |

| π → π* (E2-band) | ~ 225 | ~ 8,000 - 12,000 | 2-Methoxyphenyl |

| π → π* (B-band) | ~ 275 | ~ 1,000 - 2,000 | 2-Methoxyphenyl |

| n → π* | ~ 210 | ~ 50 - 100 | Ester Carbonyl |

It is important to note that the solvent can significantly influence the position of the absorption bands. Polar solvents can lead to shifts in the λmax values due to interactions with the solute molecule.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is not chiral unless it contains a chiral center (for instance, if the cyclopropane ring is substituted to create stereoisomers), the principles of CD spectroscopy are crucial for the analysis of its potential chiral derivatives or for studying its interactions with chiral environments.

If a chiral version of this compound were to be synthesized, for example, by introducing substituents on the cyclopropane ring to create (1R, 2S) or (1S, 2R) isomers, CD spectroscopy would be an invaluable tool for:

Chiral Recognition: Distinguishing between enantiomers, which are non-superimposable mirror images. Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign).

The electronic transitions observed in the UV-Vis spectrum will also give rise to signals in the CD spectrum for a chiral molecule. The sign and magnitude of these CD signals (Cotton effects) are determined by the stereochemistry of the molecule. For a chiral derivative of this compound, one would expect to observe Cotton effects corresponding to the π → π* transitions of the aromatic chromophore. The interaction between the chiral cyclopropane moiety and the aromatic ring would induce chirality in the electronic transitions of the benzene ring.

While experimental CD data for a specific chiral derivative of this compound is not available, the table below illustrates the type of data that would be obtained and its interpretation.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Transition | Approximate Wavelength (nm) | Hypothetical Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹) for an Enantiomer | Interpretation |

| π → π* (E2-band) | ~ 225 | +10 to +20 | Positive Cotton effect indicating a specific spatial arrangement of the chromophores. |

| π → π* (B-band) | ~ 275 | -2 to -5 | Negative Cotton effect providing further conformational information. |

The sign and magnitude of the Cotton effects would be crucial for assigning the absolute configuration of the chiral centers in the molecule, often through comparison with theoretical calculations or empirical rules established for similar classes of compounds. The sensitivity of CD spectroscopy to conformational changes also makes it a valuable technique for studying dynamic processes and intermolecular interactions involving the chiral molecule.

Computational Chemistry and Theoretical Investigations of 2 Methoxyphenyl Cyclopropanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron density, and energies.

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry, offering a good balance between accuracy and computational cost. qmul.ac.uk It is well-suited for studying medium-sized organic molecules like 2-Methoxyphenyl cyclopropanecarboxylate (B1236923). DFT methods are used to determine the electronic structure, from which a variety of properties can be derived.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. For 2-Methoxyphenyl cyclopropanecarboxylate, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may have significant contributions from the carbonyl group of the ester.

Reactivity Descriptors: DFT calculations can provide a range of "reactivity descriptors" that quantify a molecule's reactivity. These descriptors are based on how the energy of the system changes with the number of electrons. Key descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. A large HOMO-LUMO gap implies high hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the external environment.

These descriptors are invaluable for predicting how this compound might interact with other reagents.

Energetics: DFT can be used to calculate the thermodynamic properties of this compound, such as its heat of formation and the energies of different conformations. This is crucial for understanding its stability and the feasibility of its synthesis or reactions.

Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative and intended to represent typical results from DFT calculations, as specific published data for this compound is not available.)

| Property | Illustrative Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Electrophilicity Index (ω) | 2.80 | eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters, apart from fundamental physical constants. These methods are generally more computationally demanding than DFT but can provide very high accuracy.

For a molecule like this compound, high-accuracy ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed for specific purposes. For instance, to obtain a very precise value for the energy of a particular conformation or a transition state in a reaction, these methods are the gold standard. They are also used to benchmark the performance of more approximate methods like DFT. Due to their computational cost, they are often used for smaller molecules or to refine the results obtained from less expensive methods. These techniques are particularly useful for generating highly accurate reference data for properties like atomization energies and heats of formation.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is essential for understanding electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are the tools of choice for exploring the conformational landscape and dynamics of larger systems over longer timescales.

Molecular mechanics methods rely on a "force field," which is a set of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. The force field contains parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For a novel or less common molecule like this compound, a pre-existing force field might not have all the necessary parameters, particularly for the cyclopropyl (B3062369) group attached to the ester. In such cases, new parameters may need to be developed. This is often done by fitting the MM potential energy surface to high-quality quantum mechanical calculations for fragments of the molecule. The development of accurate force fields is crucial for meaningful MM and MD simulations.

This compound has several rotatable bonds, including the bond connecting the phenyl ring to the ester group and the bond between the ester oxygen and the cyclopropyl group. This means the molecule can exist in various conformations. Conformational searching algorithms are used to systematically or stochastically explore the potential energy surface of the molecule to find its stable conformations (local and global energy minima).

Once a set of possible conformations is generated, energy minimization is performed to find the nearest local energy minimum on the potential energy surface. This process refines the geometry of each conformation and calculates its relative energy. The results of a conformational search can reveal the most likely shapes the molecule will adopt in different environments.

Illustrative Conformational Analysis of this compound (Note: The following data is illustrative and intended to represent typical results from conformational analysis, as specific published data for this compound is not available.)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Min) | 0 | 0.00 | 75.2 |

| 2 | 180 | 1.25 | 15.5 |

| 3 | 90 | 2.50 | 9.3 |

| Dihedral angle defined by C(aromatic)-O-C(carbonyl)-C(cyclopropyl) |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactions could be of interest, such as the hydrolysis of the ester, electrophilic substitution on the aromatic ring, or reactions involving the opening of the strained cyclopropane (B1198618) ring.

To study a reaction mechanism, computational chemists would propose a reaction pathway and then use quantum chemical methods (often DFT) to calculate the energies of the reactants, products, any intermediates, and the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.